8-Hydroxylinoleic acid
Description
8-Hydroxylinoleic acid (8-HODE), also known as laetisaric acid, is an oxygenated derivative of linoleic acid (C18:2, ω-6) with a hydroxyl group at the 8th carbon. Its IUPAC name is (9Z,12Z)-(8R)-hydroxyoctadeca-9,12-dienoic acid (C₁₈H₃₂O₃, molecular weight 296.44) . It is biosynthesized by fungi such as Laetisaria arvalis and Magnaporthe grisea via hydroperoxidation of linoleic acid, forming 8R-hydroperoxylinoleic acid (8R-HPODE) as an intermediate . The R-configuration at C-8 is critical for its biological activity, including antifungal properties and roles in fungal sporulation .
Properties
CAS No. |
102622-88-8 |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(9Z,12Z)-8-hydroxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h6-7,11,14,17,19H,2-5,8-10,12-13,15-16H2,1H3,(H,20,21)/b7-6-,14-11- |
InChI Key |
UKRXAPMQXXXXTD-BKIWZHBDSA-N |
SMILES |
CCCCCC=CCC=CC(CCCCCCC(=O)O)O |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C(CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CC(CCCCCCC(=O)O)O |
Synonyms |
10-HODE 8-HODE 8-hydroxylinoleic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Hydroxylated Linoleic Acid
7-Hydroxylinoleic Acid (7-HODE)
- Structure : Hydroxyl group at C-5.
- Biosynthesis: Produced via 7,8-linoleate diol synthase (7,8-LDS) in fungi. Unlike 8-HODE, 7-HODE retains minimal enzymatic activity in mutants lacking 7,8-LDS .
- Function : Implicated in plant-pathogen interactions, though less bioactive than 8-HODE in fungal signaling .
9-Hydroxylinoleic Acid (9-HODE)
- Structure : Hydroxyl group at C-7.
- Biosynthesis : Generated via autoxidation or enzymatic pathways (e.g., lipoxygenases).
- Function : A biomarker of oxidative stress in mammals, with pro-inflammatory effects in atherosclerosis .
13-Hydroxylinoleic Acid (13-HODE)
Dihydroxy Derivatives
7,8-Dihydroxylinoleic Acid (7,8-DiHODE)
- Structure : Hydroxyl groups at C-7 and C-6.
- Biosynthesis : Formed from 8R-HPODE via suprafacial hydrogen abstraction and oxygenation in Laetisaria arvalis .
- Function : Less studied but implicated in fungal defense mechanisms .
8,16-Dihydroxylinoleic Acid and 8,17-Dihydroxylinoleic Acid
Hydroxylated Oleic Acid Derivatives
8-Hydroxyoleic Acid (8-HOE)
Non-Hydroxylated Linoleic Acid Derivatives
Conjugated Linoleic Acid (CLA)
- Structure : Conjugated double bonds (e.g., cis-9,trans-11 or trans-10,cis-12 isomers).
- Biosynthesis : Microbial isomerization in ruminants or chemical synthesis.
- Function: Anti-inflammatory, anti-carcinogenic, and anti-obesity properties in mammals .
γ-Linolenic Acid (GLA, C18:3, ω-6)
- Structure : Three double bonds (Δ6,9,12).
- Biosynthesis: Δ6-desaturation of linoleic acid.
- Function: Precursor to anti-inflammatory eicosanoids; used in treating dermatitis and metabolic disorders .
α-Linolenic Acid (ALA, C18:3, ω-3)
Structural and Functional Comparison Table
Q & A
Q. What statistical approaches are recommended for analyzing clustered data in studies of 8-HODE’s dose-dependent effects across fungal colonies?
- Methodological Answer : Use mixed-effects models to account for nested observations (e.g., multiple hyphae per colony). Apply bootstrapping for small sample sizes and Benjamini-Hochberg correction for multiple comparisons. Tools like R’s
lme4package or SAS PROC MIXED are suitable .
Q. How can researchers optimize 8-HODE extraction protocols from complex biological matrices (e.g., fungal mycelia)?
- Methodological Answer : Test solvent systems (e.g., methanol:water:acetic acid) for polarity-specific recovery. Include solid-phase extraction (SPE) with C18 cartridges to remove lipids. Validate recovery rates via spike-and-recovery experiments with deuterated 8-HODE .
Mechanistic and Pathway-Focused Questions
Q. What genetic tools are available to dissect 8-HODE biosynthesis pathways in non-model fungi?
- Methodological Answer : Use CRISPR-Cas9 to knockout putative lipoxygenase genes (e.g., ppoC in Aspergillus). Complement with heterologous expression in S. cerevisiae or P. pastoris to confirm enzyme activity. Metabolomic profiling of mutants can reveal pathway intermediates .
Q. How does 8-HODE’s stereochemistry (8R vs. 8S) influence its interaction with fungal G-protein-coupled receptors?
- Methodological Answer : Synthesize enantiomerically pure 8R-HODE and 8S-HODE via asymmetric catalysis. Perform binding assays with fungal membrane extracts using surface plasmon resonance (SPR) or radioligand displacement. Molecular docking simulations can predict stereospecific binding pockets .
Data Interpretation and Reproducibility
Q. What criteria should reviewers prioritize when evaluating 8-HODE-related studies for publication?
Q. How can researchers address batch-to-batch variability in 8-HODE bioactivity assays?
- Methodological Answer : Standardize fungal culture conditions (e.g., media pH, oxygenation). Use internal standards (e.g., deuterated 8-HODE) in LC–MS workflows. Implement factorial experimental designs to quantify variability sources (e.g., culture age vs. extraction method) .
Tables for Key Data
Q. Table 1. Comparative Bioactivity of 8-HODE in Fungal Models
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
